4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid
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Overview
Description
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is an organic compound that features a tetrazole ring attached to a butanoic acid chain, with a methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: The oxobutanoic acid is then reduced to 4-(4-methoxyphenyl)butanoic acid.
Tetrazole Formation: The butanoic acid derivative is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 4-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID.
Reduction: 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)BUTANOIC ACID: Similar structure but lacks the tetrazole ring.
5-(4-METHOXYPHENYL)-1H-INDOLE: Contains a methoxyphenyl group but has an indole ring instead of a tetrazole.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Similar to the indole derivative but with an imidazole ring.
Uniqueness
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is unique due to the presence of both a tetrazole ring and a methoxyphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-[5-(3-methoxyphenyl)tetrazol-2-yl]butanoic acid |
InChI |
InChI=1S/C12H14N4O3/c1-19-10-5-2-4-9(8-10)12-13-15-16(14-12)7-3-6-11(17)18/h2,4-5,8H,3,6-7H2,1H3,(H,17,18) |
InChI Key |
FPENJGASKYKCBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CCCC(=O)O |
Origin of Product |
United States |
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